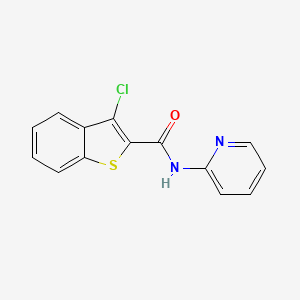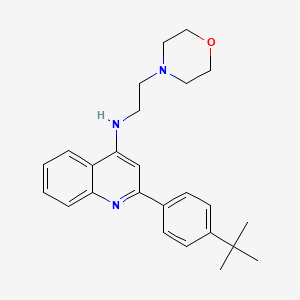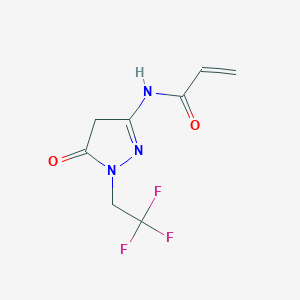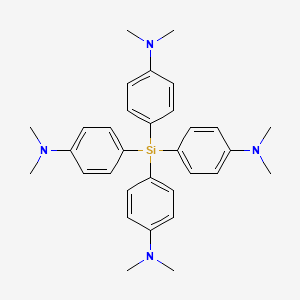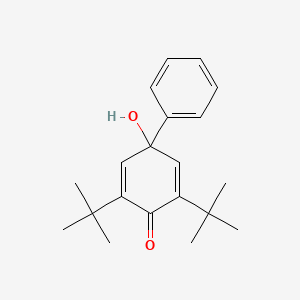![molecular formula C7H6Br2N2O2 B11943687 2-[Dibromo(nitro)methyl]-3-methylpyridine CAS No. 35624-43-2](/img/structure/B11943687.png)
2-[Dibromo(nitro)methyl]-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Dibromo(nitro)methyl]-3-methylpyridine is a chemical compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring This specific compound is characterized by the presence of two bromine atoms, a nitro group, and a methyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Dibromo(nitro)methyl]-3-methylpyridine typically involves the bromination of 3-methylpyridine followed by nitration. The reaction conditions for bromination often include the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature conditions. Nitration is usually carried out using a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[Dibromo(nitro)methyl]-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides like sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-[Dibromo(amino)methyl]-3-methylpyridine, while substitution of bromine atoms can result in various derivatives with different functional groups.
Scientific Research Applications
2-[Dibromo(nitro)methyl]-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[Dibromo(nitro)methyl]-3-methylpyridine exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or proteins, altering their activity or function. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylpyridine: Lacks the nitro group and has different reactivity and applications.
2-Nitro-3-methylpyridine: Lacks the bromine atoms and has different chemical properties.
3-Methylpyridine: The parent compound without any substituents.
Uniqueness
2-[Dibromo(nitro)methyl]-3-methylpyridine is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research.
Properties
CAS No. |
35624-43-2 |
|---|---|
Molecular Formula |
C7H6Br2N2O2 |
Molecular Weight |
309.94 g/mol |
IUPAC Name |
2-[dibromo(nitro)methyl]-3-methylpyridine |
InChI |
InChI=1S/C7H6Br2N2O2/c1-5-3-2-4-10-6(5)7(8,9)11(12)13/h2-4H,1H3 |
InChI Key |
VOSBJMXZDHLXRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C([N+](=O)[O-])(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanone, 1-[4-(octadecyloxy)phenyl]-](/img/structure/B11943609.png)


methanamine](/img/structure/B11943632.png)
